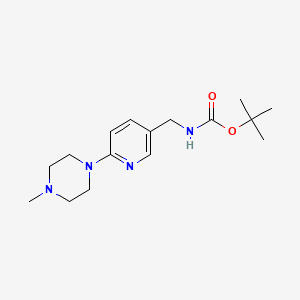
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a pyridine ring, and a methylpiperazine moiety. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps. One common method starts with the reaction of 6-chloronicotinic acid with tert-butyl carbamate in the presence of a base to form the corresponding tert-butyl ester. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction conditions are commonly employed. These methods ensure that the compound can be produced on a large scale with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive molecules .
Propiedades
Fórmula molecular |
C16H26N4O2 |
|---|---|
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)18-12-13-5-6-14(17-11-13)20-9-7-19(4)8-10-20/h5-6,11H,7-10,12H2,1-4H3,(H,18,21) |
Clave InChI |
GRMZCDYOJPMYMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
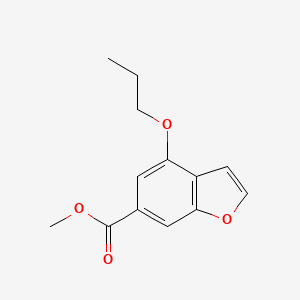
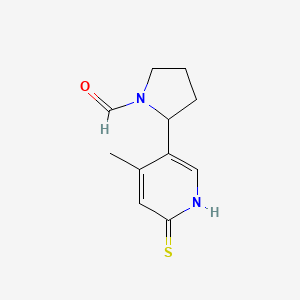
![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)
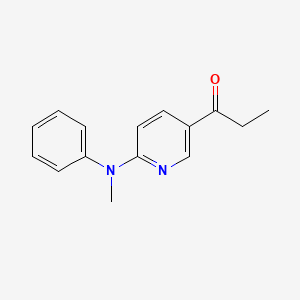
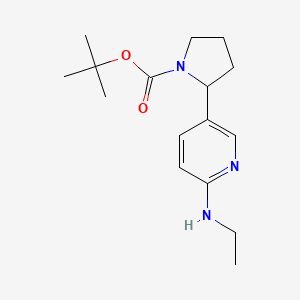

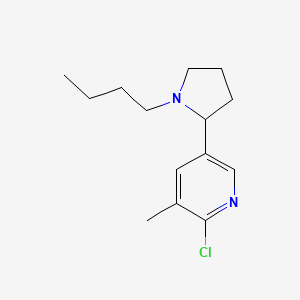

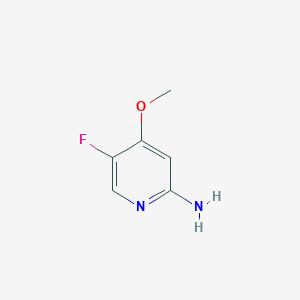

![2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806027.png)
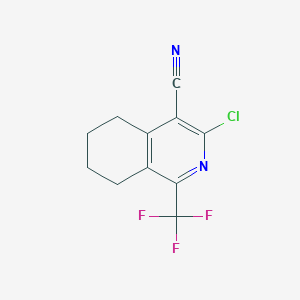
![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
